molecular formula C12H10OS B1277843 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one CAS No. 35294-37-2

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one

Cat. No.: B1277843
CAS No.: 35294-37-2
M. Wt: 202.27 g/mol
InChI Key: VZCHCIWHJLPPNF-UHFFFAOYSA-N
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Description

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a phenyl ring, which is further connected to an ethanone group.

Preparation Methods

The synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols .

Scientific Research Applications

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its potential anticancer activity could be attributed to its ability to inhibit certain kinases or disrupt cellular signaling pathways .

Comparison with Similar Compounds

1-[4-(Thiophen-2-yl)phenyl]ethan-1-one can be compared with other thiophene-containing compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-(4-thiophen-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCHCIWHJLPPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398792
Record name 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35294-37-2
Record name 1-[4-(Thiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ex-17A: 4′-Bromoacetophenone (3.98 g, 20 mmol) was dissolved in ethylene glycol dimethyl ether and then the solution was degassed with nitrogen for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mmol) was added, and the solution was further degassed for 10 minutes. Thiophene-2-boronic acid (3.07 g, 24 mmol) was added followed by the addition of sodium carbonate solution (2 M, 45 mL). The mixture was stirred at reflux under nitrogen overnight. Most of the solvent was removed, and water was added to the remainder. The solid was filtered out and recrystallized from ethanol and water to give 3.85 g of the desired 4′-(thien-2-yl)acetophenone as a solid, 95% yield. 1H-NMR (CDCl3) δ 7.97 (d, J=9 Hz, 2H), 7.70 (d, J=9 Hz, 2H), 7.44 (d, J=4 Hz, 1H), 7.38 (d, J=5 Hz, 1H), 7.11–7.14 (m, 1H), 2.62 (s, 3H). HMRS (EI) calcd. for C12H10OS: 202.0452; found: 202.0454.
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3.98 g
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3.07 g
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45 mL
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2.31 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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